n-nitro-1h-imidazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1H-imidazol-2-yl)nitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c8-7(9)6-3-4-1-2-5-3/h1-2H,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHZLMMXKXYPKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)N[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Nitro 1h Imidazol 2 Amine and Its Derivatives
Direct Synthesis Approaches for N-Nitro-1H-Imidazol-2-amine
The direct synthesis of this compound, also known historically as 2-nitroimidazole (B3424786), primarily involves the formation of a 2-aminoimidazole precursor followed by a nitration step. The inherent electronic nature of the imidazole (B134444) ring presents unique challenges, particularly in achieving substitution at the 2-position.
The construction of the 2-aminoimidazole core is a critical first step. Classical methods often rely on the condensation of α-haloketones with guanidine (B92328) derivatives. tubitak.gov.tr Modern approaches have expanded the synthetic toolkit, offering greater diversity in substitution patterns.
One notable method involves the iron-catalyzed reaction of a cyclic aldehyde with ammonium (B1175870) acetate (B1210297), which generates a diamine intermediate that subsequently cyclizes to form a 2,4,5-trisubstituted imidazole. arabjchem.org Another strategy is the one-pot synthesis of 4-aryl-1H-imidazol-2-amine derivatives from aromatic aldehydes, acetylpyridine, and guanidinium (B1211019) carbonate under solvent-free conditions with a base like NaOH. tubitak.gov.tr
More complex, multi-component reactions have also been developed. For instance, a one-pot synthesis of 2-aminoindole-3-carboxamide (B8413205) derivatives proceeds through a nucleophilic aromatic substitution of 2-fluoronitrobenzene with a cyanoacetamide, followed by a reductive cyclization. nih.gov While not directly yielding this compound, these cyclization strategies are fundamental for creating the necessary 2-aminoimidazole precursors.
Table 1: Selected Cyclization Reactions for 2-Aminoimidazole Precursors
| Starting Materials | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aromatic Aldehyde, Acetylpyridine, Guanidinium Carbonate | NaOH, Solvent-free | 4-Aryl-1H-imidazol-2-amine derivative | Good | tubitak.gov.tr |
| Cyclic Aldehyde, Ammonium Acetate | Iron Catalyst | 2,4,5-Trisubstituted Imidazole | - | arabjchem.org |
| n-Butylcyanoacetamide, 2-Fluoronitrobenzene | 1. NaH, DMF; 2. HCl, FeCl₃, Zn | 2-Amino-N-butyl-3-cyanoindole | High | nih.gov |
The direct nitration of the imidazole ring to produce a 2-nitro derivative is challenging. Standard nitration conditions, such as fuming nitric acid with sulfuric acid or acetic anhydride (B1165640), typically yield 4-nitro or 5-nitroimidazoles. google.com The 2-position is generally inert to electrophilic attack due to the electronic properties of the amidine group within the imidazole ring. google.com
A seminal method for the synthesis of 2-nitroimidazole (azomycin) was developed that overcomes this challenge by starting with 2-aminoimidazole. google.com This process involves the diazotization of 2-aminoimidazole hydrochloride with an alkali metal nitrite (B80452) (e.g., sodium nitrite) in concentrated fluoboric acid. The resulting diazonium salt is then treated with an excess of sodium nitrite in the presence of copper powder as a catalyst. google.com This procedure allows for the specific introduction of the nitro group at the 2-position.
Table 2: Direct Nitration of 2-Aminoimidazole to 2-Nitroimidazole
| Starting Material | Reagents & Conditions | Product | Melting Point | Reference |
|---|---|---|---|---|
| 2-Aminoimidazole Hydrochloride | 1. NaNO₂, 40% HBF₄; 2. NaNO₂, Cu powder, H₂O | 2-Nitroimidazole | 284 °C | google.com |
More recent approaches for nitrating N-substituted imidazoles have explored alternative nitrating agents to avoid harsh acidic conditions and improve yields. One such method involves the use of a pre-formed or in-situ generated nitrating species like trifluoroacetyl nitrate (B79036) (CF₃C(O)ONO₂) from potassium nitrate and trifluoroacetic anhydride. patsnap.com This can lead to higher yields of N-substituted-2-nitro-1H-imidazoles, achieving yields between 60% to 75%. patsnap.com
Advanced Synthetic Strategies for this compound Derivatives
Building upon the core this compound structure, various synthetic modifications can be performed to generate a library of derivatives with tailored properties. These strategies include acylation, fluorination, and N-arylation.
The amine functionality of this compound or the nitrogen on the imidazole ring can be acylated to form amides and esters. Acyl halides are highly reactive and commonly used for this purpose, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen halide byproduct. youtube.comsimply.sciencelibretexts.org
For example, various amide derivatives of 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid have been synthesized by condensing the carboxylic acid with different sulfonamides and isoniazid (B1672263) using phosphorus oxychloride as a condensing agent, with yields ranging from 40-60%. derpharmachemica.com Another example is the synthesis of N-(4-[¹⁸F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([¹⁸F]FBNA), which was achieved through the acylation of 4-[¹⁸F]fluorobenzylamine with the mixed anhydride of 2-nitroimidazole acetic acid. researchgate.netnih.gov This reaction yielded the desired product with a radiochemical yield of 47.4 ± 5.3%. researchgate.netnih.gov
Table 3: Examples of Acylation Reactions for this compound Derivatives
| Imidazole Substrate | Acylating Agent/Amine | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid | Sulfa drugs, Isoniazid | POCl₃, Dry Pyridine | Amide derivatives | 40-60% | derpharmachemica.com |
| 2-Nitroimidazole acetic acid | 4-[¹⁸F]Fluorobenzylamine | Trifluoroacetic anhydride, THF | N-(4-[¹⁸F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide | 47.4 ± 5.3% (radiochemical) | researchgate.netnih.gov |
| 2-(2-Nitro-1H-imidazol-1-yl)ethanamine | Fluoroacetyl chloride | Triethylamine, DCM | 2-Fluoro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)acetamide | - | nih.gov |
The introduction of fluorine atoms into the this compound scaffold can significantly alter its physicochemical properties. Fluorination can be achieved through various methods, including nucleophilic and electrophilic fluorination. tcichemicals.com
One approach is the direct fluorination of a precursor molecule. For instance, [¹⁸F]EF5 (2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[¹⁸F]pentafluoropropyl)-acetamide) can be synthesized by the direct fluorination of an allyl precursor, 2-(2-nitro-1H-imidazol-1-yl)-N-(2,3,3-trifluoroallyl)-acetamide, using [¹⁸F]F₂ in trifluoroacetic acid, with yields exceeding 10%. nih.gov
Another common strategy involves the use of fluorinated building blocks. For example, 2-fluoro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)acetamide was prepared by reacting 2-(2-nitro-1H-imidazol-1-yl)ethanamine with fluoroacetyl chloride. nih.gov Similarly, fluorinated ester derivatives can be synthesized, such as 2-(2-nitro-1H-imidazol-1-yl)ethyl 2-fluoroacetate, which was prepared from 2-(2-nitro-1H-imidazol-1-yl)ethanol and fluoroacetyl chloride in 37% yield. nih.gov Electrophilic fluorinating agents like N-fluorobenzenesulfonimide and Selectfluor are also powerful tools for introducing fluorine into organic molecules. tcichemicals.comnih.gov
Table 4: Selected Fluorination Reactions for this compound Derivatives
| Substrate | Fluorinating Agent | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-(2-nitro-1H-imidazol-1-yl)-N-(2,3,3-trifluoroallyl)-acetamide | [¹⁸F]F₂ | Trifluoroacetic acid | [¹⁸F]EF5 | >10% | nih.gov |
| 2-(2-Nitro-1H-imidazol-1-yl)ethanol | Fluoroacetyl chloride | Triethylamine, DCM | 2-(2-Nitro-1H-imidazol-1-yl)ethyl 2-fluoroacetate | 37% | nih.gov |
The introduction of an aryl group onto a nitrogen atom of the imidazole ring or the exocyclic amine can be accomplished using transition metal-catalyzed cross-coupling reactions, most notably the Ullmann condensation and the Buchwald-Hartwig amination. nih.govmdpi.comencyclopedia.pub
The Ullmann reaction typically involves the coupling of an amine with an aryl halide using a copper catalyst, often at elevated temperatures. mdpi.comencyclopedia.pubnih.gov The reaction mechanism is proposed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination to form the C-N bond. mdpi.comencyclopedia.pub
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for C-N bond formation. organic-chemistry.orgresearchgate.netresearchgate.net This reaction can tolerate a wide range of functional groups and is often more efficient than the traditional Ullmann coupling. While specific examples of N-arylation on this compound are not prevalent in the provided literature, the general applicability of these methods to other azoles, including indoles and benzimidazoles, suggests their potential utility for derivatizing the this compound core. nih.govdur.ac.uk For example, the N-arylation of indoles has been successfully carried out using palladium catalysts with various phosphine (B1218219) ligands. nih.gov
Table 5: General Conditions for N-Arylation Reactions Applicable to Imidazole Derivatives
| Reaction Type | Catalyst System | General Substrates | General Conditions | Reference |
|---|---|---|---|---|
| Ullmann Condensation | Copper (e.g., CuI, Cu₂O) / Ligand | Amine, Aryl Halide | Base (e.g., K₃PO₄, Cs₂CO₃), High Temperature | mdpi.comnih.gov |
| Buchwald-Hartwig Amination | Palladium / Phosphine Ligand | Amine, Aryl Halide/Triflate | Base (e.g., NaOtBu, K₃PO₄) | nih.govorganic-chemistry.org |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. derpharmachemica.com This technology has been effectively applied to the synthesis of imidazole derivatives, providing efficient and rapid access to these compounds. derpharmachemica.com
A notable application is the one-step, solid-state synthesis of N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide, a derivative of the target compound. google.comgoogle.com This method involves the direct reaction of N-benzyl-2-hydroxyacetamide and 2-nitro-1H-imidazole. google.comgoogle.com The mixture of solid reagents is irradiated with microwaves, which serve as the activation source, obviating the need for traditional solvents and catalysts. google.comgoogle.com This solvent-free approach is described as clean, simple, economical, and environmentally friendly. google.comgoogle.com The reaction is rapid, and the desired product is purified via column chromatography. google.comgoogle.com
In a broader context, microwave irradiation has been utilized for synthesizing various imidazole-containing structures. For instance, the condensation of 1,2-phenylenediamine with carboxylic acids has been achieved without a catalyst under microwave conditions to produce benzimidazoles. derpharmachemica.com Similarly, triphenyl-imidazole derivatives have been synthesized by cyclizing benzil (B1666583) with aromatic aldehydes and ammonium acetate in glacial acetic acid under microwave heating for just 3-5 minutes. ijrpc.com
Table 1: Microwave-Assisted Synthesis of N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide google.comgoogle.com
| Parameter | Description |
|---|---|
| Reactants | N-benzyl-2-hydroxyacetamide, 2-nitro-1H-imidazole |
| Reaction Type | Solid-state, solvent-free |
| Activation | Microwave Irradiation (e.g., 100 watts) |
| Catalyst | None (catalyst-free) |
| Work-up | Purification by column chromatography (Alumina, Ethyl Acetate) |
| Advantages | Rapid, clean, economical, one-step, environmentally friendly |
Metal-Catalyzed Reaction Systems
Transition-metal catalysis offers a versatile and powerful platform for constructing complex molecular architectures, including substituted nitroimidazoles. Catalysts based on nickel, copper, rhodium, and gold have been instrumental in developing novel synthetic routes that often feature high efficiency and regioselectivity.
Nickel Catalysis
Nickel catalysts have proven effective for various transformations relevant to the synthesis of this compound derivatives. A key application is the C-H arylation of 4-nitroimidazole (B12731) derivatives, directed by the nitro group itself. acs.org This reaction tolerates a wide array of substituted aryl halides and 4-nitroimidazoles. acs.org
In other nickel-catalyzed systems, amination reactions of aryl chlorides have been successfully achieved using a Ni(0)/N-heterocyclic carbene (NHC) complex, providing a route to N-substituted anilines which can be precursors or analogues to imidazole systems. acs.org Furthermore, nickel catalysis is utilized for the selective reduction of nitro compounds. researchgate.net The use of Raney nickel with formic acid or ammonium formate (B1220265) can selectively reduce aromatic and aliphatic nitro groups to their corresponding amines, a transformation that is compatible with many other sensitive functional groups. researchgate.net Fang et al. reported a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles via a nickel-catalyzed addition to the nitrile group. rsc.org
Copper Catalysis
Copper catalysis is widely employed in the synthesis of imidazole derivatives due to the low cost and versatile reactivity of copper salts. One significant approach is the three-component synthesis of multisubstituted imidazoles from arylacetic acids, N-arylbenzamidines, and nitroalkanes. thieme-connect.com This reaction, using inexpensive copper sulfate, proceeds under aerobic conditions and demonstrates high regioselectivity and functional group tolerance. thieme-connect.com
Copper catalysts are also used in decarboxylative coupling reactions. For example, imidamides can be reacted with carboxylic acids and a nitroalkane in the presence of a copper catalyst to form regioselectively substituted imidazoles. rsc.org This method allows for the introduction of functionality at the C-5 position via the nitroalkane. rsc.org Additionally, copper-catalyzed reactions of amines with enones have been shown to produce trisubstituted imidazoles. rsc.org Microwave-assisted syntheses have also benefited from copper catalysis, for instance, in the (3+2) cycloaddition of nitriles and sodium azide (B81097) to create tetrazole derivatives, showcasing the synergy between these two technologies. nih.gov
Rhodium Catalysis
Rhodium catalysis provides unique pathways for imidazole synthesis, often involving transannulation or denitrogenative coupling reactions. Strelnikova et al. reported a rhodium-catalyzed transannulation of 1,2,4-oxadiazoles with 1-sulfonyl-1,2,3-triazoles. rsc.org This reaction yields 5-sulfonamidoimidazoles, with substitution at the N-1 position being controllable. rsc.org The proposed mechanism involves the insertion of the rhodium catalyst into the triazole to form a carbenoid intermediate. rsc.org
Rhodium(II) catalysts are also used in reactions of 1-sulfonyl triazoles with nitriles, which produce the corresponding imidazoles in good to excellent yields through rhodium iminocarbenoid intermediates. organic-chemistry.org Research has also explored the rhodium-catalyzed reactions of N-sulfonyl-1,2,3-triazoles for the one-step synthesis of complex functionalized heterocyclic compounds. researchgate.net
Gold Catalysis
Gold catalysis has emerged as a mild and efficient method for various organic transformations, including the synthesis of amine and imidazole structures. A gold-catalyzed formal [3+2]-dipolar cycloaddition between pyridinium (B92312) N-(heteroaryl)aminides and electron-rich alkynes provides convergent and regioselective access to fused imidazo-heteroaromatics. acs.org In a different approach, gold catalysis enables the synthesis of amines through the reductive hydroamination of alkynes with nitroarenes, showcasing excellent functional group tolerance. researchgate.net
For imidazole ring formation, a gold-catalyzed process using N-iminylsulphilimine as a nitrene transfer reagent has been reported to react with ynamides, affording 4-amino substituted imidazoles in good to excellent yields. rsc.org Furthermore, solid-phase synthesis has been combined with gold catalysis to produce libraries of imidazolidin-2-ones and imidazol-2-ones. nih.gov This method employs a chemo- and regioselective gold-catalyzed cycloisomerization of polymer-supported propargylureas, demonstrating the power of combining solid-phase techniques with homogeneous gold catalysis for generating drug-like heterocycles. nih.gov
Table 2: Overview of Metal-Catalyzed Synthesis Methods for Imidazole Derivatives
| Metal Catalyst | Reaction Type | Key Reactants | Typical Conditions | Ref. |
|---|---|---|---|---|
| Nickel | C-H Arylation | 4-Nitroimidazole, Aryl halides | Pd or Ni catalyst | acs.org |
| Copper | Three-Component Synthesis | Arylacetic acids, N-arylbenzamidines, Nitroalkanes | CuSO₄, 2,2′-bipyridyl, O₂, 130 °C | thieme-connect.com |
| Rhodium | Transannulation | 1,2,4-Oxadiazoles, 1-Sulfonyl-1,2,3-triazoles | Rhodium catalyst, 84 °C | rsc.org |
| Gold | Reductive Hydroamination | Alkynes, Nitroarenes | Gold catalyst, PhSiH₃, 40 °C | researchgate.net |
Solid-State Synthesis Approaches
Solid-state synthesis represents an environmentally conscious alternative to traditional solution-phase chemistry by minimizing or eliminating the use of solvents. This approach is particularly relevant for the synthesis of this compound derivatives.
A prime example is the production of N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide, which is explicitly described as a one-step, solid-state synthesis. google.comgoogle.com The process involves the direct mixing of the solid starting materials, N-benzyl-2-hydroxyacetamide and 2-nitro-1H-imidazole, in an equimolar ratio. google.comgoogle.com The reaction is then activated by microwave irradiation without the need for any solvent or catalyst. google.comgoogle.com This method is highlighted for its simplicity, speed, and clean reaction profile, making it an attractive and economical manufacturing process. google.com The purification of the final product is straightforward, typically involving column chromatography. google.comgoogle.com
Green Chemistry Considerations in Synthetic Pathways
The synthesis of this compound and its derivatives, often utilized as energetic materials, has traditionally involved methods that are effective but pose environmental and safety concerns. researchgate.netarkat-usa.org Consequently, significant research efforts are being directed towards developing more sustainable and environmentally benign synthetic routes, aligning with the principles of green chemistry. These efforts focus on minimizing hazardous waste, reducing energy consumption, and utilizing safer reagents and solvents. e3s-conferences.orgresearchgate.net
Traditional vs. Green Synthetic Approaches
Conventional nitration methods for imidazole-based compounds typically rely on potent and hazardous nitrating agents like mixed acid (a combination of concentrated nitric acid and sulfuric acid). researchgate.netrsc.org While effective in achieving high yields, these processes generate substantial quantities of corrosive and toxic waste, presenting significant disposal challenges and environmental risks. researchgate.net The use of such aggressive reagents also necessitates stringent safety protocols to mitigate the risk of runaway reactions and explosions. researchgate.net
In contrast, modern green chemistry approaches aim to replace these hazardous materials with safer, more sustainable alternatives. Research has explored the use of solid-supported nitrating agents, such as inorganic nitrates adsorbed onto silica (B1680970) gel, which can simplify product purification and reduce acidic waste. researchgate.net Another promising avenue is the use of dinitrogen pentoxide (N₂O₅) in solvent-free conditions, for instance, through mechanochemical methods like ball milling. This technique can eliminate the need for hazardous solvents and reduce energy consumption.
Furthermore, the development of biocatalytic methods represents a frontier in the green synthesis of nitroaromatic compounds. dtic.mil The discovery of enzymes capable of catalyzing nitration reactions in microorganisms opens the possibility of producing this compound and related compounds through biosynthetic pathways. dtic.mil These biological systems operate under mild conditions and offer high selectivity, potentially providing a much safer and more sustainable manufacturing process. dtic.mil
Analysis of Green Chemistry Metrics
To quantitatively assess the "greenness" of a synthetic pathway, several metrics have been developed. The most common include Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI). rsc.orgchembam.com
Atom Economy (AE): Introduced by Barry Trost, AE measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. rsc.org A higher AE value indicates a more efficient and less wasteful process.
E-Factor: This metric is defined as the total mass of waste generated per unit mass of product. chembam.com A lower E-Factor signifies a greener process with less environmental impact. rsc.org
Process Mass Intensity (PMI): PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. rsc.org The ideal PMI is 1, meaning no waste is generated.
The following table provides a comparative analysis of traditional and greener synthetic methodologies for imidazole nitration, highlighting key green chemistry metrics where data is available.
Interactive Data Table: Comparison of Synthetic Pathways for Imidazole Nitration
| Synthetic Method | Nitrating Agent | Solvent/Conditions | Yield (%) | Atom Economy (AE) | E-Factor | Key Advantages | Key Disadvantages |
| Traditional Nitration | Conc. HNO₃ / H₂SO₄ | Acetic Anhydride | ~95% | Low | High | High yield | Generates large amounts of acidic waste, hazardous reagents |
| Solid-Supported Nitration | Metal Nitrates / Silica Gel | Various organic solvents | Variable | Moderate | Moderate | Easier workup, potentially recyclable support | May still require organic solvents, variable efficiency |
| Mechanochemical Nitration | Dinitrogen Pentoxide (N₂O₅) | Solvent-free, Ball Mill | 75-80% | High | Low | Eliminates solvent waste, lower energy | Requires specialized equipment, potential safety concerns with N₂O₅ |
| Biocatalytic Nitration | Enzymes (e.g., from Streptomyces) | Aqueous, mild conditions | In development | Potentially very high | Potentially very low | Highly selective, safe conditions, renewable | Currently in early research stages, scalability is a challenge |
Future Outlook and Research Directions
The future of synthesizing this compound and its derivatives is increasingly focused on sustainable and green methodologies. The development of reusable and highly selective catalysts is a key area of research. researchgate.netrsc.org This includes heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing both cost and waste. rsc.org
Solvent selection is another critical aspect. The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is being actively explored. researchgate.netrsc.org In some cases, solvent-free reaction conditions, often facilitated by microwave irradiation or mechanochemistry, offer the most sustainable pathway by completely eliminating solvent-related waste. researchgate.netrsc.org
Ultimately, the goal is to design synthetic routes that are not only efficient and cost-effective but also inherently safer and environmentally benign. This involves a holistic approach, considering the entire lifecycle of the chemical process, from the sourcing of raw materials to the final disposal of waste products. The continued application and refinement of green chemistry principles will be crucial in achieving this objective for the production of this compound and other important chemical compounds. colab.ws
Reaction Mechanisms and Chemical Reactivity of N Nitro 1h Imidazol 2 Amine Systems
Nucleophilic and Electrophilic Reactivity Profiles
The imidazole (B134444) ring, being electron-rich, is generally susceptible to electrophilic attack. However, the presence of a nitro group, a strong electron-withdrawing group, significantly deactivates the ring towards electrophilic substitution. nih.gov This deactivation makes nucleophilic substitution reactions more prominent.
Nucleophilic Reactivity:
Amines, including the 2-amino group of N-nitro-1H-imidazol-2-amine, are nucleophiles due to the lone pair of electrons on the nitrogen atom. libretexts.org Their nucleophilicity generally increases with basicity. masterorganicchemistry.com They can react with a variety of electrophiles such as alkyl halides, acyl chlorides, and acid anhydrides. libretexts.org For instance, the reaction of a primary amine with an alkyl halide can lead to the formation of secondary amines. libretexts.org
Electrophilic Reactivity:
While the nitro group deactivates the imidazole ring, electrophilic attack can still occur under certain conditions, often requiring harsh reaction conditions. The nitrogen atom in the imidazole ring possesses a significant deficit of negative charge, contributing to the electron-withdrawing nature of the ring. nih.gov
Below is a table summarizing the general reactivity of amines:
Ring Transformation Mechanisms
Imidazole rings, particularly those bearing nitro groups, can undergo fascinating ring transformation reactions.
The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a significant pathway for nucleophilic substitution in heterocyclic compounds. wikipedia.org In the context of nitroimidazoles, this mechanism has been studied in reactions with amines. researchgate.netresearchgate.net
A computational study on the reaction of 1,4-dinitro-1H-imidazole with aniline (B41778) derivatives revealed that the most favorable pathway involves an initial nucleophilic attack of the amine at the C5 position of the imidazole ring. researchgate.net This is followed by a ring-opening step and subsequent ring closure to form the final product. The distortion of the imidazole ring is a key factor favoring the nucleophilic attack at the C5 site. researchgate.net
Key Steps in the ANRORC-like Mechanism for Nitroimidazoles:
Nucleophilic Addition: The reaction initiates with the addition of a nucleophile, such as an amine, to an electron-deficient carbon atom of the imidazole ring.
Ring Opening: This is often the rate-determining step and involves the cleavage of a bond within the imidazole ring to form an open-chain intermediate.
Ring Closure: The intermediate then undergoes cyclization to form a new heterocyclic ring.
Beyond the classical ANRORC mechanism, other ring-opening and ring-closure processes are also crucial in the chemistry of nitroimidazoles. These transformations can be initiated by various reagents and conditions. The initial nucleophilic attack can occur at different positions on the imidazole ring, leading to different open-chain intermediates and, consequently, a variety of final products. researchgate.net
Proton Transfer Mechanisms within Nitroimidazole Structures
Proton transfer is a fundamental process in the chemistry of imidazole-containing molecules. acs.org The imidazole ring contains both an acidic proton (on the nitrogen) and basic nitrogen atoms, allowing it to act as both a proton donor and acceptor. acs.org
In nitroimidazole structures, the position of the proton can influence the molecule's stability and reactivity. Tautomerism, the migration of a proton between the two nitrogen atoms of the imidazole ring, is a key consideration. For instance, 4-nitroimidazole (B12731) and 5-nitroimidazole are annular tautomers. researchgate.net While 5-nitroimidazole is more stable in the gas phase, the equilibrium favors 4-nitroimidazole in the crystal structure. researchgate.net N-protonation or deprotonation of these tautomers leads to the formation of identical ions. researchgate.net
The general mechanism of proton transfer involves the abstraction of a proton by a base, followed by the breaking of the bond holding the proton and the movement of electrons to the atom it was originally bound to. youtube.com
Role of the Nitro Group in Reaction Dynamics
The nitro group (-NO2) is a powerful electron-withdrawing group that profoundly influences the reactivity of the imidazole ring. nih.govresearchgate.net
Key Effects of the Nitro Group:
Ring Deactivation: It deactivates the aromatic ring towards electrophilic attack. nih.gov
Activation for Nucleophilic Attack: It makes the ring more susceptible to nucleophilic substitution.
Increased Acidity: It increases the acidity of the N-H proton of the imidazole ring.
Bioreductive Activation: In biological systems, the nitro group can undergo enzymatic reduction to form reactive species like nitroso and hydroxylamine (B1172632) intermediates, which can then interact with biomolecules. nih.govnih.gov This is a key aspect of the biological activity of many nitroimidazole-based drugs. nih.gov
The reduction of the nitro group can proceed through a one-electron or two-electron mechanism. nih.gov Under anaerobic conditions, the one-electron reduction produces a nitro radical anion. nih.gov
Carbon-Carbon Bond Formation via Coupling Reactions
While C-N bond formation is more common in the direct functionalization of the amino group, carbon-carbon bond formation involving the imidazole ring is also a significant area of synthetic chemistry. Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. For instance, arylnitromethanes can be synthesized from aryl halides through a palladium-catalyzed cross-coupling reaction with nitromethane. organic-chemistry.org
Based on a comprehensive search of the available scientific literature, it was not possible to locate the specific experimental data required to generate an article on the "Advanced Spectroscopic and Structural Characterization of this compound" that adheres to the provided outline.
The search results consistently yielded information for derivatives of this compound, such as the insecticide Imidacloprid (1-[(6-chloro-3-pyridinyl)methyl]-N-nitro-4,5-dihydro-1H-imidazol-2-amine) and its metabolites, or the saturated analogue 2-Nitroamino-2-imidazoline. However, detailed X-ray crystallography, FT-IR, ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopic data for the parent compound, this compound, were not found.
To maintain scientific accuracy and strictly adhere to the user's instructions of focusing solely on the specified compound, the requested article cannot be generated at this time due to the lack of available data for the outlined analytical techniques.
Advanced Spectroscopic and Structural Characterization of N Nitro 1h Imidazol 2 Amine
Tautomeric Equilibrium and Its Spectroscopic Signatures
N-nitro-1H-imidazol-2-amine can exist in a dynamic equilibrium between several tautomeric forms. Tautomers are structural isomers that readily interconvert, primarily through the migration of a proton. For this compound, two principal types of tautomerism are possible: amino-imino tautomerism involving the imidazole (B134444) ring and the exocyclic amine nitrogen, and nitro-aci-nitro tautomerism involving the nitro group.
The primary tautomeric equilibrium involves the migration of a proton between the endocyclic nitrogen atoms of the imidazole ring and the exocyclic amino nitrogen. This results in three potential tautomers:
This compound (Amine form): The proton resides on one of the ring nitrogens, and the exocyclic group is an amino group.
N-nitro-1H-imidazol-2(3H)-imine (Imino form): The proton has migrated from a ring nitrogen to the exocyclic amino nitrogen, forming an imine.
Aci-nitro form: A proton can also migrate from the amino group to one of the oxygen atoms of the nitro group, forming an aci-nitro tautomer, which contains a C=N-OH group.
Computational studies on analogous energetic materials, such as nitroguanidine and 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO), suggest that the relative stability of these tautomers can be influenced by factors like solvent polarity and temperature. researchgate.netresearchgate.netresearchgate.net The amine form is generally considered the most stable in the gas phase and nonpolar solvents, but the imino and aci-nitro forms may be stabilized by polar solvents or through intermolecular hydrogen bonding.
Spectroscopic techniques are crucial for identifying and quantifying the different tautomers present at equilibrium. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for this purpose.
¹H NMR Spectroscopy: The chemical shifts of the protons, especially those attached to nitrogen (N-H), are highly sensitive to the electronic environment and can distinguish between the tautomers. In the amine tautomer, distinct signals for the imidazole N-H and the amino N-H protons would be expected. In the imino tautomer, the disappearance of the amino N-H signal and the appearance of a new N-H signal associated with the ring would be observed.
¹⁵N NMR Spectroscopy: Due to the large chemical shift range of nitrogen, ¹⁵N NMR is exceptionally well-suited for studying tautomerism in nitrogen-containing heterocycles. huji.ac.ilrsc.org Each nitrogen atom in the molecule will have a characteristic chemical shift for each tautomeric form. For instance, the chemical shift of the exocyclic nitrogen would be significantly different in the amino form (sp³-like) compared to the imino form (sp²-like). science-and-fun.de While direct 1D ¹⁵N NMR can be challenging due to low natural abundance and sensitivity, techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can be employed. reddit.com
The expected ¹⁵N NMR chemical shifts for the different nitrogen environments can be estimated based on data for similar compounds.
Interactive Data Table: Estimated ¹⁵N NMR Chemical Shift Ranges for Tautomers of this compound
| Tautomer | Nitrogen Atom | Expected Chemical Shift Range (ppm, relative to CH₃NO₂) |
| Amine Form | Imidazole Ring (-N=) | 230 to 330 |
| Imidazole Ring (-NH-) | 160 to 260 | |
| Amino Group (-NH₂) | 30 to 60 | |
| Nitro Group (-NO₂) | 355 to 395 | |
| Imino Form | Imidazole Ring (-N=) | 230 to 330 |
| Imidazole Ring (-NH₂) | 160 to 260 | |
| Imino Group (=NH) | 305 to 375 | |
| Nitro Group (-NO₂) | 355 to 395 | |
| Aci-nitro Form | Imidazole Ring (-N=) | 230 to 330 |
| Imidazole Ring (-NH-) | 160 to 260 | |
| Aci-nitro Nitrogen (=N-OH) | ~350 | |
| Aci-nitro Oxygen (-OH) | N/A |
Note: These are estimated ranges based on typical values for the functional groups and may vary depending on the specific electronic structure and solvent effects. science-and-fun.de
Vibrational spectroscopy (Infrared and Raman) can also provide evidence for the presence of different tautomers. For example, the stretching frequencies of the N-H, C=N, and N-O bonds would differ between the amine, imino, and aci-nitro forms.
Isotopic Labeling for Mechanistic and Structural Probes
Isotopic labeling is a powerful technique used to trace the path of atoms through reactions and to elucidate molecular structures and dynamics. wikipedia.org By replacing an atom with one of its heavier, stable isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), specific sites within a molecule can be monitored using techniques like mass spectrometry and NMR spectroscopy. researchgate.net For this compound, isotopic labeling, particularly with ¹⁵N, would be an invaluable tool for unambiguously characterizing its tautomeric equilibrium and probing reaction mechanisms.
Confirming Tautomeric Structure with ¹⁵N Labeling: Given the four nitrogen atoms in this compound, site-specific ¹⁵N labeling would provide definitive assignments for the signals observed in the ¹⁵N NMR spectrum. This would overcome the challenge of assigning peaks based solely on predicted chemical shifts. For example, synthesizing the compound with ¹⁵N enrichment at the exocyclic amino group would allow for the direct observation of the chemical shift of this specific nitrogen. By comparing this experimental value to the expected ranges for amino and imino nitrogens, the predominant tautomeric form in a given solvent could be conclusively identified. rsc.org
Probing Tautomeric Interconversion with Deuterium Labeling: The kinetics and mechanism of proton transfer between the tautomers can be investigated using deuterium (²H) labeling. By dissolving the compound in a deuterated solvent such as D₂O or CD₃OD, the exchangeable N-H protons will be replaced by deuterium. The rate of this H-D exchange can be monitored by ¹H NMR spectroscopy, providing insights into the lability of the protons and the rate of tautomeric interconversion. Furthermore, the kinetic isotope effect, where the reaction rate is often slower with the heavier isotope, can be studied to understand the transition state of the proton transfer process.
Mechanistic Studies: Isotopic labeling can also be employed to elucidate the mechanisms of reactions involving this compound, such as its synthesis, decomposition, or rearrangement. For instance, if the synthesis involves a cyclization step, labeling one of the nitrogen-containing starting materials with ¹⁵N would allow chemists to determine which nitrogen atom ends up in which position in the final imidazole ring.
Interactive Data Table: Potential Isotopic Labeling Strategies and Their Applications
| Isotopic Label | Labeled Position | Spectroscopic Method | Information Gained |
| ¹⁵N | Exocyclic Amino Group | ¹⁵N NMR, ¹H-¹⁵N HMBC | Unambiguous assignment of the exocyclic nitrogen signal; definitive identification of the dominant amino vs. imino tautomer. |
| ¹⁵N | Imidazole Ring Nitrogens | ¹⁵N NMR, ¹H-¹⁵N HMBC | Assignment of endocyclic nitrogen signals; confirmation of proton location on the ring. |
| ¹⁵N | Nitro Group | ¹⁵N NMR | Assignment of the nitro group signal; investigation of potential nitro-aci-nitro tautomerism. |
| ²H (Deuterium) | Exchangeable N-H protons | ¹H NMR | Determination of proton exchange rates; study of the kinetics and mechanism of tautomeric interconversion. |
The use of isotopic labeling provides a level of detail that is often unattainable through other methods, making it an essential technique for the advanced structural and mechanistic characterization of complex molecules like this compound.
Theoretical and Computational Investigations of N Nitro 1h Imidazol 2 Amine
Quantum Chemical Approaches
Quantum chemical methods are fundamental to the computational study of molecules like N-nitro-1H-imidazol-2-amine, providing detailed information about their electronic configurations and energy landscapes.
Density Functional Theory (DFT) has become a primary computational method for investigating the structural and electronic properties of nitro-containing heterocyclic compounds. researchgate.net DFT calculations are employed to optimize molecular geometries, determine vibrational frequencies, and analyze electronic descriptors to understand structure-activity relationships. researchgate.net For imidazole (B134444) and nitroimidazole derivatives, DFT has been used to establish theoretical models for designing new molecules. nih.gov These computational approaches allow for the analysis of properties like molecular electrostatic potential surfaces, which help in identifying the nucleophilic and electrophilic sites within a molecule, thereby offering insights into its reactivity. researchgate.net Studies on related nitroimidazole compounds utilize DFT to predict properties that are crucial for the rational design of new therapeutic agents or energetic materials. researchgate.net
The accuracy of DFT calculations is highly dependent on the chosen level of theory and the basis set. For imidazole derivatives, the B3LYP functional combined with basis sets like 6-311++G(d,p) is commonly used to perform theoretical analyses. irjweb.comnih.govacs.org For instance, the optimization of molecular geometry and the calculation of the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine were carried out using the DFT/B3LYP method with a 6–311++G (d, p) basis set. irjweb.com Similarly, investigations into other imidazole derivatives have successfully used the B3LYP/6-311++G(d,p) level of theory for geometry optimization and spectral analysis. nih.govacs.org The selection of an appropriate basis set is critical as it dictates the flexibility given to electrons in the calculation, directly impacting the accuracy of the computed molecular properties.
Electronic Structure Analysis
The electronic structure of a molecule is key to understanding its stability, reactivity, and spectroscopic properties. Computational methods provide essential data on molecular orbitals and related energy parameters.
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. irjweb.com A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap suggests the molecule is more reactive. irjweb.com The HOMO-LUMO gap has been effectively used to study the bioactivity and intermolecular charge transfer within molecules. irjweb.com
Table 1: Representative Frontier Orbital Energies and Gaps for Imidazole Derivatives
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Basis Set/Method |
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 | B3LYP/6–311++G(d,p) |
| A bis amide derivative | - | - | 5.521 | DFT/B3LYP/6-31++G(d,p) |
Note: Data is for illustrative imidazole derivatives to demonstrate typical computational results. Specific values for this compound would require a dedicated computational study.
Ionization potential (I) and electron affinity (A) are fundamental electronic properties that can be derived from the energies of the frontier orbitals. The ionization potential is the energy required to remove an electron from a molecule, while electron affinity is the energy released when an electron is added. Within the framework of DFT, these can be approximated using the energies of the HOMO and LUMO orbitals (Koopmans' theorem):
I ≈ -EHOMO
A ≈ -ELUMO
These values are instrumental in calculating other important quantum chemical descriptors. For example, studies on imidazole derivatives have shown that the presence of a nitro group can lead to higher ionization potential values compared to non-nitrated derivatives. nih.gov
Table 2: Calculated Electronic Properties of Imidazole Derivatives
| Property | Formula |
| Ionization Potential (I) | I ≈ -EHOMO |
| Electron Affinity (A) | A ≈ -ELUMO |
| Chemical Hardness (η) | η ≈ (I - A) / 2 |
| Chemical Potential (μ) | μ ≈ -(I + A) / 2 |
| Electrophilicity Index (ω) | ω = μ² / (2η) |
Source: Derived from principles discussed in reference nih.gov.
Reactivity Prediction and Site Analysis
Chemical hardness (η) measures the resistance of a molecule to change its electron configuration. nih.gov A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. irjweb.com The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing reactive sites. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For instance, in N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, analysis of Mulliken charges revealed that nitrogen atoms carry more negative charges, suggesting they act as electron acceptors. irjweb.com Such analyses are crucial for predicting how this compound might interact with other molecules and for understanding its chemical behavior.
In-depth Article on the Cannot Be Generated
A comprehensive and scientifically accurate article focusing solely on the chemical compound “this compound” and strictly adhering to the requested detailed outline cannot be generated at this time. Extensive searches for dedicated computational and theoretical studies on this specific molecule have not yielded the required data for the outlined sections, such as Fukui functions, transition state characterizations, or specific quantitative structure-reactivity relationships.
The scientific literature contains numerous computational studies on related nitroimidazole derivatives, such as 2-nitroimidazole (B3424786), metronidazole, and benznidazole. These studies utilize the theoretical frameworks mentioned in the query. However, without specific research focused on this compound, creating the requested content would require speculation and extrapolation from other compounds, which would violate the core requirements of accuracy and strict focus on the target molecule.
For informational purposes, the following provides a general overview of the scientific concepts requested in the outline and how they are typically applied in computational chemistry to study molecules similar to this compound.
Theoretical and Computational Methodologies in Reactivity Analysis
Computational chemistry offers powerful tools to predict and understand the reactivity and electronic properties of molecules. For novel or highly reactive compounds like nitroimidazoles, these methods provide critical insights where experimental data may be scarce.
Fukui Functions and Dual Descriptors in Reactivity Prediction
Density Functional Theory (DFT) is a fundamental method used to study the electronic structure of molecules. Within this framework, Fukui functions and dual descriptors are key concepts for analyzing chemical reactivity.
Fukui Functions: The Fukui function measures the change in electron density at a specific point in a molecule when an electron is added or removed. It helps to identify which atoms within a molecule are most susceptible to different types of attacks. For instance, the function ƒ+ corresponds to nucleophilic attack (attack by an electron-rich species), while ƒ- relates to electrophilic attack (attack by an electron-poor species). Regions with high Fukui function values are considered more reactive. nih.gov
Dual Descriptors: The dual descriptor (Δƒ) is derived from the difference between the nucleophilic and electrophilic Fukui functions. It is considered a more precise tool for unambiguously identifying reactive sites. nih.gov A positive value for the dual descriptor at an atomic site indicates that the location is favorable for nucleophilic attack, whereas a negative value suggests it is susceptible to electrophilic attack. nih.gov These descriptors are valuable for understanding the regioselectivity of chemical reactions.
Identifying Nucleophilic and Electrophilic Sites
By calculating the Fukui functions and dual descriptors across the molecular structure, scientists can create a detailed map of reactivity. For a molecule like this compound, this analysis would pinpoint the specific atoms on the imidazole ring, the amino group, or the nitro group that are most likely to participate in chemical reactions. For example, in studies of other nitroaromatic systems, the nitro group strongly influences the electron density distribution, often making adjacent carbons electrophilic. nih.gov The nitrogen atoms of the imidazole ring and the exocyclic amine are potential nucleophilic centers.
Table 1: General Interpretation of Reactivity Descriptors This is an interactive data table. You can sort and filter the data.
| Descriptor | Value | Interpretation |
|---|---|---|
| Fukui Function (ƒ+) | High | Site is susceptible to nucleophilic attack. |
| Fukui Function (ƒ-) | High | Site is susceptible to electrophilic attack. |
| Dual Descriptor (Δƒ) | > 0 | Site is favored for nucleophilic attack. |
| Dual Descriptor (Δƒ) | < 0 | Site is favored for electrophilic attack. |
Elucidating Reaction Pathways
Computational methods are essential for mapping the entire course of a chemical reaction, from reactants to products.
Transition State Characterization: A transition state is the highest energy point along a reaction pathway, representing the "point of no return" in a chemical transformation. Computationally, a transition state is identified as a stationary point on the potential energy surface with exactly one imaginary vibrational frequency. Characterizing its geometry and electronic structure is crucial for understanding the reaction mechanism.
Energy Barrier Calculations: The energy barrier (or activation energy) is the energy difference between the reactants and the transition state. A high energy barrier indicates a slow reaction, while a low barrier suggests a faster one. Calculating this barrier provides quantitative data on reaction kinetics. For instance, the decomposition or reaction of a nitroimidazole derivative can be modeled to predict its stability and reactivity under various conditions.
Influence of Environment: Solvent Effects
The properties and reactivity of a molecule can change significantly in the presence of a solvent. Computational models can simulate these effects.
Solvent Effects on Properties: Solvents can alter a molecule's electronic structure, stability, and absorption spectra. molport.com For polar molecules like nitroimidazoles, polar solvents can stabilize charge separation, often leading to a decrease in the HOMO-LUMO energy gap and a red-shift in UV-Vis absorption spectra. Computational approaches, using models like the Polarizable Continuum Model (PCM), can predict these changes by treating the solvent as a continuous medium with a specific dielectric constant.
Quantitative Structure-Reactivity Relationships (QSRR)
QSRR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. By analyzing a set of related molecules, these models can predict the reactivity of new, unsynthesized compounds. For a class of molecules like nitroimidazoles, a QSRR model could correlate properties such as electronic descriptors (e.g., HOMO/LUMO energies, dipole moment) with experimentally measured reaction rates or biological activity, aiding in the design of new molecules with desired characteristics. nih.gov
Applications of N Nitro 1h Imidazol 2 Amine in Specialized Chemical Fields
Precursors in Energetic Materials Chemistry
The pursuit of novel high-energy-density materials (HEDMs) is a significant focus in modern chemistry, driven by the need for compounds with superior performance and enhanced safety profiles compared to traditional explosives like TNT and RDX. mdpi.com Nitrogen-rich heterocyclic compounds, such as those based on the imidazole (B134444) ring, are at the forefront of this research due to their high heats of formation, excellent densities, and good thermal stability. chemistry-chemists.comnih.gov N-nitro-1H-imidazol-2-amine serves as a key intermediate in the synthesis of more complex and powerful energetic materials.
The development of advanced HEDMs is guided by several core design principles aimed at maximizing energy output while ensuring stability. This compound and its derivatives are well-suited to meet these criteria. nih.govresearchgate.net
High Nitrogen and Oxygen Content: A primary strategy is to incorporate a high percentage of nitrogen and oxygen into a molecule. mdpi.com The nitro group (—NO₂) is a crucial "explosophore" that improves the oxygen balance, density, and detonation performance of a compound. mdpi.com The imidazole ring is inherently nitrogen-rich, and the addition of a nitroamino group (—NHNO₂) further enhances both the nitrogen content and the oxygen balance, contributing significantly to the energetic properties. rsc.org
High Density: Detonation pressure and velocity are strongly correlated with the density of the energetic material. mdpi.com One effective strategy to increase density is the creation of fused-ring structures. mdpi.comnih.gov By linking nitroimidazole units, it is possible to form conjugated planar structures that pack efficiently in a crystal lattice, leading to high-density materials. mdpi.com These fused-ring compounds often exhibit good thermal stability and low sensitivity. mdpi.comnih.gov
Positive Heat of Formation: Nitrogen-rich heterocycles generally possess a higher heat of formation compared to their carbocyclic counterparts, which contributes to their energy release upon decomposition. chemistry-chemists.com The inherent energy of the N-N and C-N bonds within the imidazole ring is a key factor.
Thermal Stability and Low Sensitivity: A critical challenge is balancing high energy with low sensitivity to mechanical stimuli like impact and friction. mdpi.comnih.gov Fused-ring structures derived from nitroimidazoles have been shown to possess excellent thermal stability, with decomposition temperatures often exceeding 290°C, as well as low mechanical sensitivities. mdpi.comnih.gov
The table below summarizes the properties of several energetic compounds based on nitroimidazole and other nitrogen-rich heterocyclic structures, illustrating the effectiveness of these design principles.
| Compound Name | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Reference(s) |
| 1,4-Dinitroimidazole (1,4-DNI) | 1.83 (Calculated) | 8.8 (Calculated) | 34.6 (Calculated) | researchgate.net |
| 2,4-Dinitroimidazole (2,4-DNI) | 1.80 (Calculated) | 8.7 (Calculated) | 33.7 (Calculated) | researchgate.net |
| 1-Methyl-2,4,5-trinitroimidazole (MTNI) | 1.77 | 8.7 (Calculated) | 33.3 (Calculated) | researchgate.net |
| Guanidinium (B1211019) 1-nitramino-2,4-dinitroimidazolate | 1.82 | 9209 (m/s) | 36.9 | rsc.org |
| 3,8-dibromo-2,9-dinitro-5,6-dihydrodiimidazo[1,2-a:2',1'-c]pyrazine | 2.49 | Not Reported | Not Reported | nih.gov |
| 3,9-dibromo-2,10-dinitro-6,7-dihydro-5H-diimidazo[1,2-a:2',1'-c] researchgate.netniscpr.res.indiazepine | 2.35 | Not Reported | Not Reported | nih.gov |
Note: Some performance values are based on theoretical calculations.
Nitration is a fundamental process for synthesizing energetic materials, as it introduces the energy-rich nitro group. mdpi.com this compound is itself a product of the nitration of 2-aminoimidazole and can serve as a substrate for further nitration to create even more powerful explosives.
Several nitration strategies are employed for nitrogen-rich heterocycles: mdpi.comresearchgate.netnih.gov
Direct Nitration with Mixed Acids: The most common method involves using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). mdpi.com This powerful nitrating agent can introduce nitro groups onto the imidazole ring or convert an amino group (—NH₂) into a nitroamino group (—NHNO₂). For example, 2-aminobenzimidazole (B67599) can be nitrated using a solution of 100% HNO₃ and concentrated H₂SO₄ to yield 2-nitrimino-5,6-dinitrobenzimidazole. mdpi.com
Thermal Rearrangement: In some syntheses, a nitro group is first attached to a ring nitrogen atom and then thermally rearranged to a carbon atom on the ring. This strategy is part of the synthesis pathway for compounds like 1-methyl-2,4-dinitroimidazole (2,4-MDNI). researchgate.net
N-functionalization: A newer strategy involves the N-functionalization of nitroazoles with groups like the N-dinitromethyl group. This approach has been used to create a family of highly dense and oxygen-rich energetic materials. rsc.orgorgchemres.org
These methods allow for the systematic modification of precursors like 2-aminoimidazole to produce a range of energetic materials, from this compound to polynitrated derivatives with tailored energetic properties. mdpi.comresearchgate.net
Building Blocks in Complex Organic Synthesis
The unique chemical structure of this compound makes it a valuable building block for constructing more complex molecules. The imidazole ring is a key feature in many biologically active compounds, and the nitroamino group offers diverse reactivity for further functionalization.
Nucleoside analogs are critical in pharmaceutical chemistry, forming the basis for many antiviral and antitumor drugs. nih.gov The synthesis of these analogs often involves coupling a heterocyclic base to a sugar moiety. The nitroimidazole scaffold has been successfully used for this purpose. Research has demonstrated the synthesis of 2-nitroimidazole (B3424786) nucleosides by condensing a trimethylsilyl (B98337) derivative of 2-nitroimidazole with protected sugar precursors, such as 1-bromo-2,3,5-tri-O-benzoylarabinofuranose. nih.gov Other studies have shown that 4(5)-nitroimidazole can be condensed with various acylglycosyl halides to produce a range of 4-nitroimidazole (B12731) nucleosides. researchgate.net Furthermore, the reaction of 2-aminosugars with 1,4-dinitroimidazoles can yield 2-deoxy-2-(4-nitroimidazol-1-yl)-D-hexopyranoses, which can be further converted to the corresponding alditols. nih.gov
These established synthetic routes for creating nucleoside analogs from 2-nitroimidazole and 4-nitroimidazole scaffolds indicate the potential of this compound to serve as a similar building block. Its structure could be incorporated into novel nucleoside analogs, where the nitroamino group could be retained or modified to modulate biological activity.
Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores (bioactive structural units) into a single molecule. researchgate.netjopir.in This approach aims to create hybrid compounds with improved efficacy, better selectivity, or a multi-target mode of action. mdpi.com The nitroimidazole core is a common component in such hybrids due to its presence in numerous known therapeutic agents. nih.govresearchgate.net
The this compound scaffold is well-suited for molecular hybridization. For example, 4-nitroimidazole-piperazinyl units have been combined with 1,2,3-triazoles via click chemistry to generate novel hybrid molecules with potent anticancer activity. nih.govresearchgate.net The imidazole ring provides a stable core, while the various positions on the ring and the exocyclic amine offer sites for linking to other molecular fragments. This versatility allows chemists to design and synthesize complex hybrid structures targeting specific biological pathways. researchgate.netmdpi.com
Role in Coordination Chemistry
The field of coordination chemistry involves the study of compounds consisting of a central metal ion bonded to surrounding molecules or ions, known as ligands. This compound possesses multiple features that make it a promising candidate as a versatile ligand for forming coordination complexes and metal-organic frameworks (MOFs). nih.govmdpi.com
The potential coordination sites on the molecule include:
Imidazole Ring Nitrogens: The nitrogen atoms within the imidazole ring are classic donor sites for coordination with metal ions.
Nitroamino Group: The oxygen atoms of the nitro group (—NO₂) are known to participate in coordination bonds with metal ions, although this is less common than coordination through carboxylate groups. nih.gov The amine nitrogen also presents a potential coordination site.
The versatility of nitro-containing ligands has been demonstrated in the assembly of various coordination complexes with diverse structural architectures. nih.govmdpi.com For instance, copper(II) complexes have been successfully synthesized using heteroscorpionate ligands conjugated with nitroimidazole moieties. nih.gov In these complexes, the copper ion is coordinated by nitrogen atoms from the ligand. nih.gov Similarly, Schiff base ligands derived from 2-aminobenzimidazole have been used to form ternary complexes with metal ions. niscpr.res.in Given these precedents, this compound could act as a multidentate ligand, bridging multiple metal centers to form extended networks or chelating a single metal ion to form stable complexes.
Ligand Properties and Metal Complexation
The coordination chemistry of imidazole and its derivatives is extensive; however, the specific N-nitroamine functionalization of this compound introduces distinct ligand properties. The imidazole ring itself offers a basic imine nitrogen (N3) that is a primary site for metal coordination, acting as a sigma-donor. Transition metal complexes with imidazole-containing ligands are common, with the metal ion binding to this imine nitrogen.
The presence of the 2-nitroamine group significantly modulates the electronic properties of the imidazole ring. The nitro group is strongly electron-withdrawing, which reduces the electron density of the entire heterocyclic system. This electronic influence decreases the basicity of the imine nitrogen, thereby affecting its donor properties and the stability of the resulting metal complexes.
Table 1: Comparison of Potential Coordination Sites
| Functional Group | Position | Coordination Role | Electronic Influence |
| Imine Nitrogen | N3 | Primary σ-donor site for metal binding | Basicity reduced by electron-withdrawing nitro group |
| N-Nitroamine Group | C2 | Potential secondary interaction site | Strong electron-withdrawing effect on the ring |
| Amine Nitrogen | N(amine) | Unlikely coordination site due to steric hindrance and delocalization | --- |
Utility in Supramolecular Chemistry
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-organized assemblies. The structure of this compound possesses several features conducive to forming such structures.
The molecule features both hydrogen bond donors (the N-H of the imidazole ring and the amine) and hydrogen bond acceptors (the ring nitrogens and the oxygen atoms of the nitro group). This functionality allows for the formation of intricate hydrogen-bonding networks, directing the assembly of molecules into specific one-, two-, or three-dimensional architectures.
Contributions to Novel Material Sciences
The unique combination of a heterocyclic ring, an amino group, and a nitro functionality makes this compound a candidate for inclusion in advanced materials.
In polymer science, monomers containing heterocyclic rings are often used to synthesize polymers with high thermal stability and specific electronic properties. Polymers containing imidazole rings, for example, can exhibit reduced water absorption when the imidazole N-H group is substituted, as this modification hinders the formation of hydrogen bonds with water molecules.
This compound could potentially be incorporated into polymer backbones or serve as a functional pendant group. Its incorporation could enhance the thermal stability of the polymer due to the robust nature of the imidazole ring. The polar nitro group would influence the polymer's solubility and its interactions with other materials, making it a candidate for use in specialty membranes or polymer blends.
The high nitrogen content and the presence of the energetic nitro group in this compound suggest its potential as a precursor or component in the development of high-energy-density materials (HEDMs). Nitro-substituted heterocycles are a well-established class of energetic compounds. The combination of the imidazole ring's thermal stability with the energy release from the nitro group is a desirable characteristic for such materials. Research in this area focuses on achieving a balance between energetic performance and sensitivity, and the specific structure of this compound could offer a unique profile in this regard.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-nitro-1H-imidazol-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogs like imidacloprid-olefin (a structural derivative) are prepared by reacting 6-chloronicotinaldehyde with N-nitroimidazolidin-2-amine under basic conditions . Optimization involves monitoring reaction temperature (typically 60–80°C), pH control (neutral to mildly basic), and purification via column chromatography using silica gel (eluent: ethyl acetate/hexane mixtures). Yield improvements may require iterative adjustments to stoichiometry and solvent polarity.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. The imidazole ring protons resonate at δ 7.5–8.5 ppm, while the nitro group influences neighboring proton shifts .
- IR : Confirm the nitro group (N–O) with stretches near 1530 cm⁻¹ and 1350 cm⁻¹. Imidazole C=N stretches appear at ~1600 cm⁻¹ .
- Mass Spectrometry : Use ESI-MS or HRMS to identify the molecular ion peak (e.g., m/z 253.65 for C₉H₈ClN₅O₂ derivatives) and fragmentation patterns .
Q. What crystallographic software tools are suitable for preliminary structural analysis of this compound?
- Methodological Answer : The SHELX suite (SHELXS/SHELXL) is widely used for small-molecule structure solution and refinement. WinGX provides a graphical interface for data processing, including symmetry checks and hydrogen-bonding analysis . For initial validation, cross-reference bond lengths and angles with the Cambridge Structural Database (CSD).
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to balance accuracy and computational cost .
- Properties Calculated :
- HOMO-LUMO gaps to assess electrophilicity.
- Electrostatic potential maps to identify reactive sites (e.g., nitro group for nucleophilic attack).
- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine parameters .
Q. How can hydrogen-bonding networks in crystalline this compound derivatives be systematically analyzed?
- Methodological Answer : Apply graph-set analysis to categorize hydrogen bonds (e.g., D–H···A motifs). For example:
- Primary Bonds : N–H···O (nitro) or N–H···N (imidazole) interactions.
- Descriptors : Use R₁²(4) or R₂²(8) notations to classify ring motifs. Software like Mercury (CCDC) automates this analysis .
Q. How should researchers resolve contradictions in crystallographic data (e.g., bond-length discrepancies)?
- Methodological Answer :
- Validation Tools : Use PLATON/CHECKCIF to flag outliers in bond distances or angles. For example, imidazole C–N bonds typically range from 1.31–1.38 Å; deviations >0.02 Å require re-examination of data integration .
- Refinement Strategies : Adjust thermal parameters (Ueq) and occupancy factors for disordered atoms. Multi-conformational models may be needed for flexible nitro groups .
Key Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
